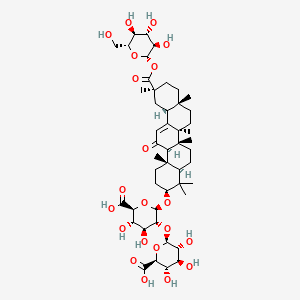

Licoricesaponin A3

Vue d'ensemble

Description

Licoricesaponin A3 is a triterpenoid saponin compound derived from the roots of the licorice plant (Glycyrrhiza spp.). It is one of the many bioactive constituents found in licorice, which has been used in traditional medicine for thousands of years. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of licoricesaponin A3 typically involves the extraction of licorice roots followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots. The roots are dried, ground, and extracted using solvents. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained after several purification steps to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Licoricesaponin A3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Applications De Recherche Scientifique

Scientific Research Applications of Licorice-Saponin A3

Licorice-saponin A3, a natural triterpenoid derived from licorice, has demonstrated promising inhibitory activity against SARS-CoV-2 infection . Research indicates its potential as an antiviral drug candidate, particularly for COVID-19, through multiple mechanisms .

Anti-Viral Properties

Licorice-saponin A3 (A3) demonstrates potent inhibition of SARS-CoV-2 infection . Studies have shown that A3 targets the nsp7 protein of SARS-CoV-2, with an EC50 value of 75 nM . It can also inhibit the receptor-binding domain (RBD) of the SARS-CoV-2 S protein, with an EC50 of 1.016 μM . The mechanism involves binding with Y453 of RBD, as determined by hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis combined with quantum mechanics/molecular mechanics (QM/MM) simulations . These findings suggest that A3 could be a broad-spectrum small molecule drug candidate for COVID-19 .

Anti-Inflammatory Properties

In addition to its antiviral effects, Licorice-saponin A3 exhibits anti-inflammatory properties . Phosphoproteomics analysis and multi-fluorescent immunohistochemistry (mIHC) have shown that A3 inhibits host inflammation by directly modulating the JNK and p38 MAPK pathways, thereby rebalancing immune dysregulation . Studies using RAW264.7 cells induced by LPS showed that MGF SA could inhibit the transfer of NF-κB p65 from the cytoplasm to the nucleus .

Pharmacokinetic and Cell Model Studies

The drug potential of Licorice-saponin A3 has been confirmed through cell models and pharmacokinetic (PK) studies . These studies support the idea that licorice triterpenoids could contribute to the clinical efficacy of licorice for COVID-19 and may serve as promising candidates for antiviral drug development .

Metabolomics Impact

Metabolomics studies have further elucidated the mechanism of MGF SA intervention on the inflammatory metabolic profile induced by LPS . Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) models indicated significant metabolic differences . MGF SA was found to effectively relieve the nuclear metastasis of NF-κB p65 and the release of inflammatory cytokines induced by LPS .

Potential Drug Candidates

Licorice-saponin A3 and glycyrrhetinic acid (GA) from licorice potently inhibit SARS-CoV-2 infection by affecting entry and replication of the virus . These triterpenoids may contribute to the clinical efficacy of licorice for COVID-19 .

Data Tables

Table 1: Inhibitory Effects of Licorice-Saponin A3 on SARS-CoV-2

Table 2: Impact of MGF SA on NF-κB Inflammatory Pathway

| Treatment | Effect |

|---|---|

| MGF SA (500 mg/L) | Inhibits LPS-induced NF-κB p65 nuclear migration |

| MGF SA (500 mg/L) | Reduces total protein expression of NF-κB p65 in inflammatory cells |

Mécanisme D'action

Licoricesaponin A3 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Antiviral: It disrupts viral replication and entry into host cells.

Anticancer: It induces apoptosis and inhibits cell proliferation in cancer cells

Comparaison Avec Des Composés Similaires

Licoricesaponin A3 is compared with other similar triterpenoid saponins, such as:

Glycyrrhizin: Another major saponin in licorice with similar anti-inflammatory and antiviral properties.

Licoricesaponin B2: Shares structural similarities but may have different pharmacological effects.

Licoricesaponin E2: Another triterpenoid saponin with distinct biological activities.

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Activité Biologique

Licoricesaponin A3 (LSA3), a triterpenoid saponin derived from the roots of Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological effects, particularly its antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1,020.08 g/mol. The unique arrangement of sugar moieties and aglycone structures contributes to its bioactivity, influencing various biochemical processes such as lipid metabolism and cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted LSA3's potential as a broad-spectrum inhibitor against SARS-CoV-2, the virus responsible for COVID-19.

- Mechanism of Action : LSA3 primarily targets the receptor-binding domain (RBD) of the viral spike protein. It has been shown to inhibit multiple variants of SARS-CoV-2, including Alpha, Beta, Delta, and Omicron strains. The effective concentration (EC50) for inhibiting the Omicron variant was reported at approximately 1.016 μM .

- Binding Affinity : Research utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) and quantum mechanics/molecular mechanics (QM/MM) simulations demonstrated that LSA3 binds to critical sites on the RBD, specifically at position Y453 .

- Inflammation Modulation : Beyond direct antiviral effects, LSA3 also exhibits anti-inflammatory properties by modulating key signaling pathways such as JNK and p38 MAPK, which are involved in immune response regulation .

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μmol/L) |

|---|---|

| MGC-803 | >100 |

| SW620 | >100 |

| SMMC-7721 | >100 |

Although these values indicate that further optimization may be necessary to enhance potency, initial findings suggest that LSA3 could play a role in cancer therapy through mechanisms involving apoptosis and inhibition of tumor growth .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, LSA3 demonstrates significant anti-inflammatory activity:

- In Vivo Studies : In animal models of acute lung injury induced by lipopolysaccharides (LPS), treatment with LSA3 resulted in reduced inflammatory markers and improved lung histopathology .

- Cytokine Regulation : LSA3 has been observed to rebalance immune dysregulation by modulating cytokine release, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of LSA3:

- COVID-19 Treatment : A study indicated that patients consuming licorice extracts may experience reduced severity of COVID-19 symptoms due to the antiviral properties of compounds like LSA3 .

- Cancer Therapy : Research on animal models suggests that LSA3 may mitigate tumor-induced damage in organs such as the liver and kidneys, indicating potential for use in adjunctive cancer therapies .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O21/c1-43(2)23-8-11-48(7)36(21(50)16-19-20-17-45(4,13-12-44(20,3)14-15-47(19,48)6)42(63)69-39-31(57)26(52)25(51)22(18-49)64-39)46(23,5)10-9-24(43)65-41-35(30(56)29(55)34(67-41)38(61)62)68-40-32(58)27(53)28(54)33(66-40)37(59)60/h16,20,22-36,39-41,49,51-58H,8-15,17-18H2,1-7H3,(H,59,60)(H,61,62)/t20-,22+,23-,24-,25+,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOOTRGDAPZMV-SMVKYPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316022 | |

| Record name | Licoricesaponin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118325-22-7 | |

| Record name | Licoricesaponin A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118325-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118325227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoricesaponin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICESAPONIN A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G00OJY89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.